5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene

Descripción general

Descripción

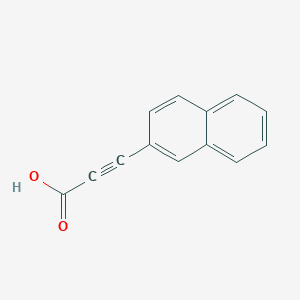

The compound 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is a silylated derivative of cyclopentadiene, which is known for its utility in various cycloaddition reactions and its ability to form stable transition metal complexes. It can be deprotonated by strong bases to yield a stabilized cyclopentadienyl anion that reacts with electrophiles .

Synthesis Analysis

The synthesis of silylated cyclopentadienes can be achieved through various methods. For instance, cyclopentadienylsodium or lithium salts can react with chlorotrimethylsilane to produce 5-(Trimethylsilyl)-1,3-cyclopentadiene. Additionally, cyclopentadienyl magnesium bromide can be used in a reaction with chlorotrimethylsilane to afford the compound with moderate yield. Palladium-catalyzed cyclization via intramolecular allylation of alkenyl metals is another method to synthesize this compound .

Molecular Structure Analysis

The molecular structure of silylated cyclopentadienes is characterized by the presence of a trimethylsilyl group attached to the cyclopentadiene ring. The cyclopentadienyl ring typically adopts an "envelope" conformation, and the Si-C bond makes a significant angle with the plane of the bent-out "envelope flap" .

Chemical Reactions Analysis

5-(Trimethylsilyl)-1,3-cyclopentadiene is a versatile reagent in various chemical reactions. It can undergo cycloaddition reactions, as demonstrated by its reaction with dichloroketen to form adducts. The presence of the silyl group can influence the regioselectivity of Diels-Alder reactions, as seen in the reactions with N-phenylmaleimide and other dienophiles . Moreover, it can participate in photochemical and acid-catalyzed rearrangements, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical properties of 5-(Trimethylsilyl)-1,3-cyclopentadiene include a boiling point of 138-140°C and a density of 0.833 g/cm³. It is soluble in common organic solvents and is typically supplied as a colorless liquid. The compound is sensitive to moisture and should be handled under an inert atmosphere. It is not classified as a carcinogen by IARC and is incompatible with strong oxidizing agents .

Aplicaciones Científicas De Investigación

Synthesis and Organometallic Chemistry

Synthesis with Metal Carbonyls : 5-(Trimethylsilyl)cyclopentadiene reacts with Fe(CO)5 and Mo(CO)6 at slightly elevated temperatures to yield organometallic compounds [(π-Me3SiC5H4)Fe(CO)2]2 and [(π-Me3SiC5H4)Mo(CO)3]2, respectively. These reactions are significant in the field of organometallic chemistry (Kraihanzel & Conville, 1970).

Formation of Bicyclo[2.2.1]heptanones : This compound is involved in the synthesis of various bicyclo[2.2.1]heptanones, a class of organic compounds with potential applications in organic synthesis (Kuivila & Grady, 1970).

Cycloaddition Reactions

Diels-Alder Cycloadditions : 5-(Trimethylsilyl)cyclopentadiene undergoes Diels-Alder cycloaddition reactions, contributing to the formation of complex organic structures, demonstrating its utility in synthetic chemistry (Marchand et al., 1993).

Contrasteric Diels-Alder Reactions : This compound is used in highly contrasteric Diels-Alder reactions, which are important for creating specific molecular architectures in organic synthesis (Ishida, Hirasawa, & Inagaki, 2003).

Spectroscopy and Structural Analysis

- Nuclear Magnetic Resonance Spectroscopy : 5-(Trimethylsilyl)cyclopentadiene has been studied using proton magnetic resonance (PMR) spectroscopy, providing insights into its structural and dynamic behavior (Ustynyuk et al., 1972).

Chemical Behavior and Reactions

Multifunctionalized Cyclopentadienes Synthesis : By undergoing a novel hydride-induced nucleophilic intermolecular addition, this compound facilitates the creation of multifunctionalized cyclopentadienes, showcasing its versatility in organic synthesis (Zhang et al., 2009).

Reaction with Dichloroketen : Its reaction with dichloroketen leads to the formation of specific adducts, highlighting its reactive nature and potential for creating complex molecules (Fleming & Williams, 1981).

Direcciones Futuras

Propiedades

IUPAC Name |

trimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24Si/c1-9-10(2)12(4)13(5,11(9)3)14(6,7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTWQEUDFDAMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C1C)C)(C)[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402071 | |

| Record name | Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene | |

CAS RN |

87778-95-8 | |

| Record name | Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

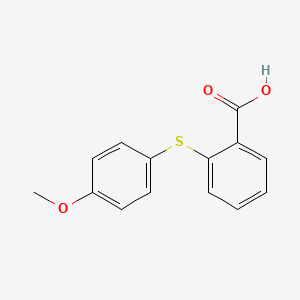

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)